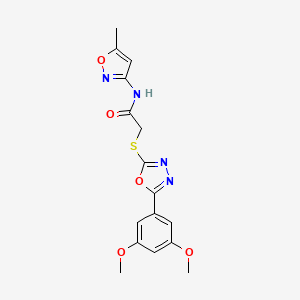

2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

説明

特性

IUPAC Name |

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c1-9-4-13(20-25-9)17-14(21)8-26-16-19-18-15(24-16)10-5-11(22-2)7-12(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTXGXKVBAGMOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an isoxazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions

Amines and Alcohols: From reduction reactions

Substituted Derivatives: From substitution reactions

科学的研究の応用

Chemistry

Catalysis: Oxadiazole derivatives are studied for their catalytic properties in various chemical reactions.

Material Science: These compounds are used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

Antimicrobial Agents: Oxadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

Anti-inflammatory Agents: Some compounds in this class exhibit anti-inflammatory properties and are being studied for their potential therapeutic applications.

Industry

Agriculture: These compounds are used in the development of pesticides and herbicides.

Pharmaceuticals: They are explored for their potential use in drug development for various diseases.

作用機序

The mechanism of action of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares a 1,3,4-oxadiazole scaffold with several analogs, but variations in substituents significantly influence molecular properties. Key comparisons are summarized below:

Key Observations:

- Substituent Effects on Lipophilicity: The 3,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing solubility compared to halogenated analogs like 8t (chloro) or 2a (chlorophenyl).

- Core Heterocycle Variations : Replacing oxadiazole with thiadiazole (as in the compound) increases molecular weight and introduces sulfur, which may enhance lipophilicity and metabolic stability .

- Bioactivity Trends : Analogs like 8t and 8u () demonstrate inhibitory activity against LOX, α-glucosidase, and BChE, suggesting the oxadiazole-thioacetamide scaffold is a promising pharmacophore for enzyme targeting. The absence of indole or piperazinyl groups in the target compound may reduce BChE affinity but improve selectivity for other targets .

Enzyme Inhibition Potential

- LOX Inhibition : Compound 8t (IC₅₀ = 12.3 µM) and 8u (IC₅₀ = 18.7 µM) showed moderate lipoxygenase inhibition, attributed to the indolylmethyl group’s ability to interact with hydrophobic enzyme pockets . The target compound’s 3,5-dimethoxyphenyl group may offer similar interactions but with reduced steric hindrance.

- α-Glucosidase Inhibition : 8v (nitro substituent) exhibited the highest α-glucosidase inhibition (IC₅₀ = 8.9 µM), highlighting the role of electron-withdrawing groups in enhancing activity .

Antimicrobial and Catalytic Activity

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Thiadiazole-containing analogs () may exhibit longer half-lives due to sulfur’s resistance to oxidative metabolism, whereas oxadiazoles are more prone to hydrolysis .

生物活性

The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of oxadiazole and isoxazole, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 429.45 g/mol

- CAS Number : 838816-57-2

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study involving various synthesized compounds with similar structures, it was found that derivatives containing the oxadiazole ring demonstrate enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative strains. Notably, compounds showed effective inhibition against species such as Bacillus cereus and Bacillus thuringiensis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | Bacillus cereus | 15 mm |

| Compound B | Bacillus thuringiensis | 18 mm |

| Compound C | Escherichia coli | 10 mm |

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro assays. A significant study reported that oxadiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The IC values for these compounds ranged from 0.47 µM to 1.4 µM, indicating potent activity against thymidylate synthase (TS), an essential enzyme for DNA synthesis .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Cell Line | IC Value (µM) |

|---|---|

| HCT116 | 0.74 |

| MCF7 | 0.28 |

| HUH7 | 0.52 |

The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes associated with cellular processes such as DNA replication and repair. The presence of the oxadiazole moiety enhances lipophilicity, facilitating cellular uptake and interaction with target sites .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives were tested for antimicrobial activity using the disc diffusion method. Compounds showed a marked increase in activity against Gram-positive bacteria compared to their Gram-negative counterparts.

- Cytotoxicity Assessment : The National Cancer Institute's NCI-60 panel was utilized to evaluate the cytotoxicity of synthesized oxadiazole derivatives, revealing promising results with several compounds exhibiting low IC values across multiple cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。